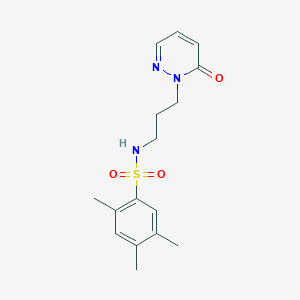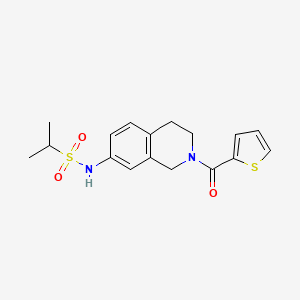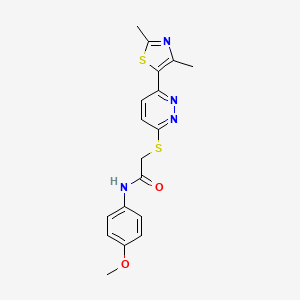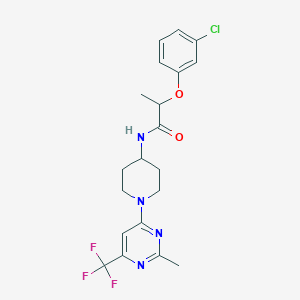
2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound featuring sulfonamide and pyridazinone moieties. Its structural complexity allows for interesting biological and chemical properties, which have piqued the interest of researchers across multiple disciplines, including synthetic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves the formation of the pyridazinone ring followed by sulfonylation and amidation reactions. The starting material, 2,4,5-trimethylbenzenesulfonyl chloride, undergoes reaction with 3-(6-oxopyridazin-1(6H)-yl)propylamine in the presence of a base such as triethylamine. This reaction is usually carried out under inert atmosphere conditions, typically using an anhydrous solvent like dichloromethane at low temperatures (0°C to room temperature).
Industrial Production Methods
Industrial synthesis may utilize continuous flow reactors to optimize the yield and purity of the compound. Process intensification strategies including microwave-assisted synthesis or supercritical fluids might be employed to improve reaction efficiency and reduce processing times. Quality control is typically maintained via high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
化学反応の分析
Types of Reactions
2,4,5-Trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: May be oxidized to form sulfone derivatives.
Reduction: Reduction reactions might target the sulfonamide group, potentially forming amine derivatives.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Friedel-Crafts alkylation or acylation, generally requiring a Lewis acid catalyst such as aluminum chloride.
Major Products
Reactions may yield sulfone derivatives through oxidation, amines through reduction, and various substituted aromatic derivatives through substitution reactions.
科学的研究の応用
Chemistry
Utilized as a precursor in the synthesis of more complex organic molecules.
Acts as a model compound to study the reactivity of sulfonamides and pyridazinones.
Biology
Potential use in the development of biologically active compounds, particularly those with antimicrobial or anticancer properties.
Medicine
Investigated as a potential lead compound in the design of drugs targeting specific enzymes or receptors.
Industry
Applications in the production of high-performance polymers and materials due to its unique structural properties.
作用機序
The mechanism of action of 2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is highly dependent on its functional context. In biological systems, it might interact with specific enzymes or receptors, inhibiting their activity or altering cellular signaling pathways. The sulfonamide group is known for its ability to mimic the structure of para-aminobenzoic acid, a trait leveraged in antimicrobial drug design. The pyridazinone moiety might contribute to binding specificity and affinity, enhancing its potential as a therapeutic agent.
類似化合物との比較
Similar Compounds
2,4,5-Trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
2,4,5-Trimethyl-N-(4-(6-oxopyridazin-1(6H)-yl)butyl)benzenesulfonamide
Uniqueness
2,4,5-Trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide stands out due to its specific alkyl chain length connecting the pyridazinone ring to the sulfonamide group. This particular structure can influence its solubility, reactivity, and biological activity, potentially offering distinct advantages over similar compounds in specific applications. The balance between hydrophobic and hydrophilic regions within its structure can lead to unique interactions with biological targets and chemical reagents.
Hope that helps light a spark in the science section of your brain! What else shall we dive into?
特性
IUPAC Name |
2,4,5-trimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-10-14(3)15(11-13(12)2)23(21,22)18-8-5-9-19-16(20)6-4-7-17-19/h4,6-7,10-11,18H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVXJGRNDHKXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl 2-[4-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate](/img/structure/B2805776.png)



![4-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2805782.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)
![3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805785.png)
![Ethyl 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B2805788.png)

![5-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2805793.png)
![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)
![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)

![Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B2805799.png)
